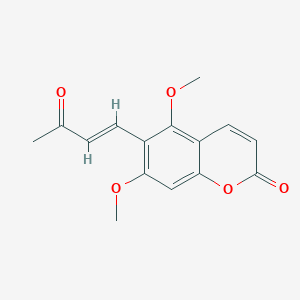

5-Methoxysuberenone

Übersicht

Beschreibung

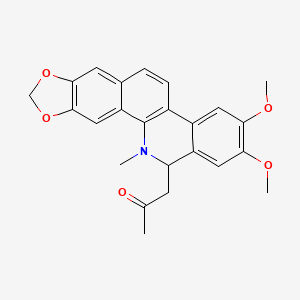

5-Methoxysuberenone is a type of coumarin that can be found in Toddalia asiatica . It has a molecular formula of C15H14O5 and a molecular weight of 274.272 .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. A study by Ishii et al. discusses the synthetic studies on naturally occurring coumarins, which includes the synthesis of 6,7-Dimethoxy- and 7,8-Dimethoxy-5-((E)-3-oxo-1-butenyl)coumarins .Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H14O5 and a molecular weight of 274.272 . Further details about its physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Environmental Chemistry and Atmospheric Reactions

Research on methoxyphenols, which are tracers for wood smoke and related to compounds like 5-Methoxysuberenone, has shown their significant presence in the atmosphere. A study by Liu et al. (2012) focused on the heterogeneous kinetics of particulate methoxyphenols with NO₃ radicals. This research is crucial for understanding the chemical degradation of methoxyphenols in the atmosphere, particularly at night, and could have implications for environmental monitoring and pollution control strategies (Liu et al., 2012).

Biochemical Applications

The study of methoxy-substituted compounds like this compound has implications in biochemistry. Horton et al. (1965) investigated environmentally sensitive protein reagents, including methoxy-nitrobenzyl bromides, for their applications in examining enzyme properties and interactions. This research contributes to a better understanding of enzyme behaviors and could inform the development of novel biochemical assays and therapeutics (Horton et al., 1965).

Catalysis and Chemical Transformations

In the field of catalysis, research on methoxyphenol derivatives, closely related to this compound, has been conducted. Zhang et al. (2014) explored the aqueous phase catalytic upgrading of phenolic monomers like eugenol, which includes a methoxy group. This research is crucial for the development of sustainable chemical processes and the conversion of lignin into valuable products (Zhang et al., 2014).

Pharmaceutical and Medical Research

The structure-activity relationships of compounds with methoxy substitutions, similar to this compound, have been studied for their potential in medical applications. Chatzopoulou et al. (2011) examined the effects of methoxy-substitution on aldose and aldehyde reductase inhibitory activity, revealing potential for treating diabetes complications (Chatzopoulou et al., 2011).

Environmental Science

In environmental science, the study of methoxy derivatives helps in understanding the behavior of UV filters like benzophenone-3 in natural waters. Negreira et al. (2009) investigated the determination of hydroxylated benzophenone UV absorbers in environmental water samples, which is vital for assessing the environmental impact of these common sunscreen components (Negreira et al., 2009).

Biochemische Analyse

Biochemical Properties

5-Methoxysuberenone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . This inhibition can lead to altered metabolic rates and changes in the bioavailability of other compounds.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . By activating AMPK, this compound can enhance cellular energy production and reduce inflammation. Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis, thereby influencing cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases involved in inflammatory signaling pathways . This inhibition can result in reduced phosphorylation of downstream targets, ultimately leading to decreased inflammatory responses. Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing oxidative stress and inflammation. Its efficacy may diminish over time due to gradual degradation and reduced bioavailability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in the metabolism and detoxification of various compounds. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can significantly impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments allows it to interact with key enzymes and proteins, thereby exerting its biochemical effects.

Eigenschaften

IUPAC Name |

5,7-dimethoxy-6-[(E)-3-oxobut-1-enyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-9(16)4-5-10-12(18-2)8-13-11(15(10)19-3)6-7-14(17)20-13/h4-8H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJLGRLMKZVOED-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=C2C(=C1OC)C=CC(=O)O2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

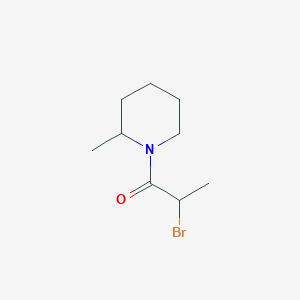

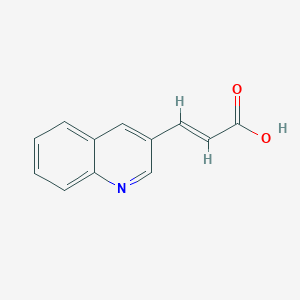

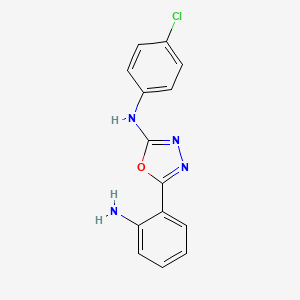

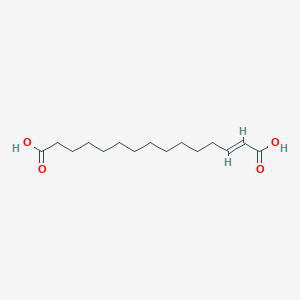

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

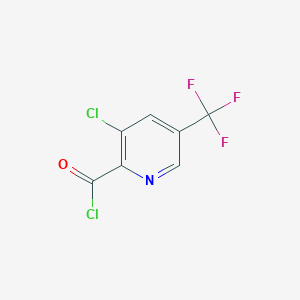

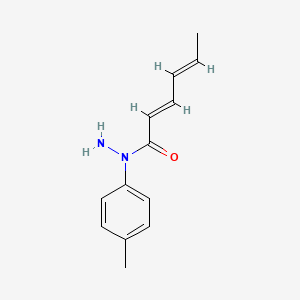

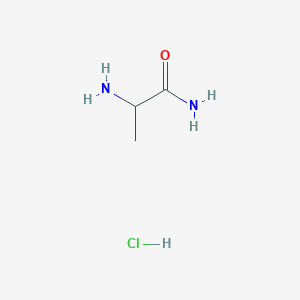

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038216.png)

![6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038217.png)